Galanin-(1-13)-bradykinin-(2-9)-amide
Description
Overview of Galanin Neuropeptide Biology
Galanin is a biologically active neuropeptide widely distributed throughout the central and peripheral nervous systems, as well as in the endocrine system. nih.gov Discovered in 1983 in the porcine intestine, this peptide is encoded by the GAL gene and is processed from a larger precursor protein called preprogalanin. frontiersin.org The amino acid sequence of galanin is highly conserved across species, indicating its significant biological importance. nih.gov In humans, galanin is a 30-amino acid peptide, while in most other mammals it consists of 29 amino acids. frontiersin.org
The galanin system, which includes the peptide and its receptors, is implicated in a diverse array of physiological functions. In the central nervous system, galanin acts as a neuromodulator, influencing the release of several neurotransmitters, including acetylcholine (B1216132) and serotonin (B10506). nih.govnih.gov This modulatory role links galanin to various neuronal functions such as:
Cognition, learning, and memory: Galanin's ability to inhibit acetylcholine release has led to investigations into its role in the cholinergic dysfunction seen in Alzheimer's disease. nih.gov
Mood regulation: Co-localization with serotonin in the dorsal raphe nucleus suggests galanin's involvement in affective disorders like depression and anxiety. nih.gov
Pain perception (Nociception): Galanin is involved in modulating pain signals, with its effects being particularly enhanced after nerve injury. pnas.org
Seizure activity: The peptide has been shown to regulate neuronal excitability and susceptibility to seizures. frontiersin.org
Feeding behavior and energy homeostasis: Galanin plays a role in regulating appetite and metabolism. frontiersin.org
Sleep and wakefulness: It is involved in the regulation of sleep-wake cycles. frontiersin.org
Galanin exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs), designated GalR1, GalR2, and GalR3. nih.gov These receptors are distributed differently throughout the brain and peripheral tissues and are coupled to various intracellular signaling pathways, which accounts for the peptide's multifaceted actions. nih.govnih.gov
Significance of Galanin Receptor Modulation in Neurobiological Research
The widespread influence of the galanin system on critical physiological and pathological processes has made its receptors significant targets for neurobiological research and therapeutic development. The modulation of GalR1, GalR2, and GalR3 with selective agonists (which activate the receptor) or antagonists (which block the receptor) offers the potential to treat a range of disorders. patsnap.comwikipedia.org
Research into galanin receptor modulation has revealed several potential therapeutic applications:
Mood Disorders: Evidence suggests that antagonists targeting GalR1 and/or GalR3 may possess antidepressant and anxiolytic properties. nih.govpatsnap.com The chimeric peptide Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M35, has been shown to produce an antidepressant-like effect in animal models. nih.gov
Chronic Pain: Galanin plays a complex, often inhibitory, role in pain transmission, especially in neuropathic pain states. pnas.org This has made galanin receptors a target for developing novel analgesics.
Cognitive Disorders: In conditions like Alzheimer's disease, where cholinergic neurons degenerate, galanin expression is often increased. nih.gov Antagonists that block galanin's inhibitory effect on acetylcholine release could potentially offer a therapeutic benefit. novoprolabs.com
Epilepsy: Selective galanin agonists have demonstrated anticonvulsant effects, suggesting a role for galanin-based therapies in managing seizures. wikipedia.org
Metabolic Diseases: Given galanin's influence on feeding and metabolism, its receptors are being explored as targets for treatments against obesity and related disorders. patsnap.com
The development of specific ligands that can differentiate between the three receptor subtypes has been a crucial, albeit challenging, step in understanding the precise role of each receptor and in minimizing potential side effects of therapeutic interventions. nih.gov
Historical Context of Chimeric Peptides in Neuropeptide Research
The development of chimeric peptides represents a significant strategy in neuropeptide research, aimed at creating novel ligands with unique properties, such as enhanced affinity, selectivity, or altered functional activity (e.g., converting an agonist to an antagonist). A chimeric peptide is a molecule constructed by combining fragments from two or more different parent peptides.
In the context of the galanin system, the need for effective antagonists to probe the function of galanin receptors and to serve as potential therapeutics drove the creation of chimeric peptides. Early research focused on the N-terminal portion of galanin, specifically the galanin(1-13) fragment, which was known to be crucial for binding to the galanin receptors.
One of the first and most significant developments in this area was the synthesis of galantide [galanin-(1-12)-Pro-substance P-(5-11) amide]. colab.ws This work demonstrated that by fusing the N-terminal fragment of galanin with a C-terminal fragment of another neuropeptide, substance P, it was possible to create a high-affinity galanin receptor antagonist. colab.ws
Following this pioneering work, other chimeric peptides were designed. This compound (M35) was developed by fusing the galanin(1-13) fragment with the C-terminal portion of bradykinin (B550075), specifically the bradykinin(2-9) fragment. nih.govpnas.org The rationale was to create a high-affinity ligand that could effectively block the galanin receptor. M35 proved to be a potent antagonist in several experimental models, including in the rat spinal cord and hippocampus, and became an invaluable tool for elucidating the physiological roles of endogenous galanin. nih.govpeptide.com
These chimeric peptides were instrumental in demonstrating the inhibitory role of galanin in spinal cord excitability and its potential involvement in mood regulation. nih.govpnas.org The success of these early chimeras paved the way for the development of more refined, non-peptidic, and subtype-selective galanin receptor ligands.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H153N27O26/c1-57(2)42-70(123-93(147)71(43-58(3)4)124-95(149)74(47-64-33-35-66(138)36-34-64)121-86(141)52-115-91(145)60(7)118-100(154)78(55-135)128-98(152)77(49-84(109)139)125-94(148)72(44-59(5)6)127-103(157)89(61(8)137)130-99(153)76(119-85(140)50-108)48-65-51-114-68-27-16-15-26-67(65)68)92(146)117-54-88(143)131-38-20-31-82(131)105(159)134-41-21-32-83(134)106(160)133-40-18-29-80(133)101(155)116-53-87(142)120-73(45-62-22-11-9-12-23-62)96(150)129-79(56-136)104(158)132-39-19-30-81(132)102(156)126-75(46-63-24-13-10-14-25-63)97(151)122-69(90(110)144)28-17-37-113-107(111)112/h9-16,22-27,33-36,51,57-61,69-83,89,114,135-138H,17-21,28-32,37-50,52-56,108H2,1-8H3,(H2,109,139)(H2,110,144)(H,115,145)(H,116,155)(H,117,146)(H,118,154)(H,119,140)(H,120,142)(H,121,141)(H,122,151)(H,123,147)(H,124,149)(H,125,148)(H,126,156)(H,127,157)(H,128,152)(H,129,150)(H,130,153)(H4,111,112,113)/t60-,61+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMXJVFGTXYBFM-AEXVMZOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H153N27O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162199 | |
| Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142846-71-7 | |
| Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142846717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Galanin 1 13 Bradykinin 2 9 Amide M35 As a Research Tool
Design Principles of Chimeric Galanin Receptor Ligands
The development of chimeric peptides like M35 is rooted in a strategic approach to ligand design, aiming to create molecules with novel properties by combining elements from different parent peptides. This strategy has proven particularly fruitful in the study of G-protein-coupled receptors (GPCRs), such as the galanin receptors.
Rational Design of Galanin/Bradykinin (B550075) Chimeric Peptides
The creation of M35 involved the fusion of the N-terminal 1-13 amino acid sequence of galanin with the C-terminal 2-9 amino acid sequence of bradykinin. lookchem.com This rational design is based on the principle of combining pharmacophores—the essential structural features of a molecule required for its biological activity. The N-terminal portion of galanin is known to be crucial for its interaction with galanin receptors. nih.gov By linking this to a fragment of bradykinin, researchers aimed to create a molecule that could interact with galanin receptors in a novel way. This approach of creating chimeric peptides has been explored with other combinations as well, such as linking galanin to substance P or neuropeptide Y, to generate ligands with high affinity and, in some cases, antagonist properties. nih.govnih.gov The overarching goal is to develop new biological probes and potential therapeutic agents by leveraging the structural and functional domains of different bioactive peptides. nih.govcoventry.ac.uk
Role of M35 as a Putative Galanin Receptor Antagonist
M35 is widely recognized and utilized in research as a galanin receptor antagonist, a substance that binds to a receptor but does not activate it, thereby blocking the action of the endogenous ligand. genscript.comtargetmol.com However, its pharmacological profile is complex, with some studies reporting intrinsic agonistic activity under certain conditions. nih.gov
Characterization as a High-Affinity Galanin Receptor Ligand
M35 exhibits high affinity for galanin receptors. genscript.compeptide.com Binding studies have demonstrated its potent interaction with these receptors, with a reported dissociation constant (Kd) of 0.1 nM. medchemexpress.commedchemexpress.com Further investigations have revealed that M35 can displace radiolabeled galanin from its binding sites on cell membranes, indicating that it competes for the same receptors. genscript.com In studies using the rat pancreatic beta-cell line Rin m 5F, M35 was shown to have two distinct binding sites with Kd values of 0.3 ± 0.1 nM and 0.52 ± 0.03 µM, respectively. genscript.com This high-affinity binding is a key characteristic that makes M35 a valuable tool for studying the physiological roles of galanin.
| Parameter | Value | Cell Line/Tissue | Reference |
|---|---|---|---|
| Kd | 0.1 nM | Not Specified | medchemexpress.commedchemexpress.com |
| Ki (human GalR1) | 0.11 nM | Not Specified | medchemexpress.commedchemexpress.com |
| Ki (human GalR2) | 2.0 nM | Not Specified | medchemexpress.commedchemexpress.com |
| KD (high-affinity site) | 0.3 ± 0.1 nM | Rin m 5F cells | genscript.com |
| KD (low-affinity site) | 0.52 ± 0.03 µM | Rin m 5F cells | genscript.com |
Non-Selectivity Profile Across Galanin Receptor Subtypes
While M35 is a potent ligand, it does not show significant selectivity among the different galanin receptor subtypes (GalR1, GalR2, and GalR3). medchemexpress.commedchemexpress.com It binds with high affinity to both human galanin receptor type 1 (GalR1) and type 2 (GalR2), with Ki values of 0.11 nM and 2.0 nM, respectively. medchemexpress.commedchemexpress.com This lack of selectivity means that when M35 is used in experimental systems, it is likely to affect signaling through all present galanin receptor subtypes. This is an important consideration when interpreting data from studies using M35, as the observed effects could be a composite of actions at multiple receptor subtypes. The development of subtype-selective ligands remains a key goal in galanin research to dissect the specific functions of each receptor.
| Receptor Subtype | Ki Value | Reference |
|---|---|---|
| GalR1 | 0.11 nM | medchemexpress.commedchemexpress.com |
| GalR2 | 2.0 nM | medchemexpress.commedchemexpress.com |
Pharmacological Characterization and Receptor Interactions
Binding Affinity and Receptor Occupancy Studies of M35
The interaction of M35 with galanin binding sites has been meticulously characterized through various assays, establishing it as a high-affinity ligand.
Radioligand displacement studies have been crucial in quantifying the affinity of M35 for galanin receptors. In experiments using membranes from the rat pancreatic beta-cell line Rin m 5F, M35 demonstrated the ability to displace radiolabeled galanin. One study revealed that M35 displaces [¹²⁵I]galanin from these cell membranes at two distinct sites, a high-affinity site with a dissociation constant (K D) of 0.3 ± 0.1 nM and a low-affinity site with a K D value of 0.52 ± 0.03 µM. genscript.com Similarly, when using radiolabeled [¹²⁵I]M35, a high-affinity binding site was identified with a K D of 0.9 ± 0.1 nM and a maximum binding capacity (Bmax) of 72 ± 3 fmol/mg protein. genscript.com
Further studies using membranes from the rat dorsal spinal cord showed that M35 could displace [¹²⁵I]-labeled galanin with an IC50 of 0.3 nM. researchgate.net Research has also benchmarked M35 against other galanin-derived peptides using [³H]galanin, confirming its nanomolar potency in radioligand displacement assays. americanpeptidesociety.org
M35 exhibits high affinity for multiple galanin receptor subtypes, although with some differentiation. It binds with very high affinity to the human galanin receptor type 1 (GalR1), showing an inhibition constant (Ki) of 0.11 nM. medchemexpress.com Its affinity for the human galanin receptor type 2 (GalR2) is also in the nanomolar range, but slightly lower, with a reported Ki of 2.0 nM. medchemexpress.com This indicates a degree of preferential binding for GalR1 over GalR2.
The interaction of M35 with the galanin receptor type 3 (GalR3) is less clearly defined by a specific affinity value. Studies have noted that available galanin receptor antagonists, including M35, are generally not selective for a single receptor subtype, implying that M35 also interacts with GalR3. nih.gov However, obtaining precise binding saturation data for GalR3 has proven challenging in some experimental systems, potentially due to low receptor expression levels on cell surfaces. americanpeptidesociety.org
| Receptor Subtype | Inhibition Constant (Ki) |
|---|---|
| GalR1 | 0.11 nM |
| GalR2 | 2.0 nM |
| GalR3 | Not specifically quantified, but M35 is considered non-selective |
Cellular Mechanisms of Action
The binding of M35 to galanin receptors initiates downstream cellular signaling events through its interaction with G-proteins.
Galanin receptors are members of the G-protein coupled receptor (GPCR) superfamily, and their activation leads to distinct intracellular signaling cascades depending on the receptor subtype. GalR1 and GalR3 primarily couple to inhibitory G-proteins of the Gαi/o family. mdpi.comnih.gov In contrast, the GalR2 subtype predominantly couples to G-proteins of the Gαq/11 family. mdpi.comnih.gov
Studies have shown that the binding of M35 is sensitive to pertussis toxin, a substance that ADP-ribosylates and inactivates Gαi/o proteins. This sensitivity confirms that M35's action is mediated through these inhibitory G-proteins, consistent with its interaction with GalR1. nih.gov The diverse coupling of galanin receptors allows ligands like M35 to potentially modulate multiple signaling pathways.
The coupling of GalR1 and GalR3 to Gαi/o proteins leads to the inhibition of adenylate cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). mdpi.comnih.gov M35 has been shown to have a dual effect on this pathway in Rin m 5F insulinoma cells. medchemexpress.com At low concentrations (e.g., 1 nM), M35 can act as an antagonist, reversing the inhibitory effect of galanin on forskolin-stimulated cAMP production. medchemexpress.com However, at higher concentrations (e.g., 15 and 30 nM), M35 exhibits intrinsic agonist activity, directly inhibiting the production of cAMP. medchemexpress.com This agonist-like effect is consistent with the activation of Gαi/o-coupled receptors. mdpi.com
The GalR2 receptor's coupling to the Gαq/11 pathway activates phospholipase C (PLC). mdpi.com Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). This process leads to an accumulation of inositol phosphates, which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). researchgate.netmdpi.comdiva-portal.org
Given that M35 binds to GalR2 with high affinity, it is positioned to modulate this signaling cascade. researchgate.net Activation of GalR2 by galanin and its analogues has been demonstrated to increase inositol phospholipid turnover. researchgate.net While direct studies measuring inositol phosphate (B84403) accumulation specifically in response to M35 are not detailed, its potent binding to GalR2 strongly implies a role in modulating this pathway, consistent with the known downstream effects of GalR2 activation.
Examination of Post-Synaptic Effects of M35
M35 is recognized as a high-affinity galanin receptor ligand, exhibiting a complex interplay of both antagonistic and agonistic actions at the post-synaptic level. nih.govnih.gov This dual nature is largely dependent on the concentration of M35 and the presence of the endogenous ligand, galanin. nih.gov
In many experimental models, M35 functions as a galanin receptor antagonist. nih.govmedchemexpress.cominnopep.com However, research has revealed that M35 can also exert intrinsic agonistic effects. For instance, in the absence of endogenous galanin, M35 has been shown to act as an agonist, promoting neurite outgrowth from cultured adult mouse dorsal root ganglion neurons, although with lower potency than galanin itself. nih.govnih.gov When galanin is present, this agonistic activity is masked, and M35 behaves as an antagonist. nih.govnih.gov
Further illustrating its agonist properties, at concentrations above 10 nM, M35 acts as a galanin receptor agonist in Rin m 5F insulinoma cells, inhibiting forskolin-stimulated cyclic AMP production. Conversely, at lower concentrations, it antagonizes the inhibitory effect of galanin on cAMP production. researchgate.nettocris.com This concentration-dependent switch in functionality highlights the compound's intricate mechanism of action. Studies on rat hypothalamic magnocellular neurosecretory cells have also demonstrated that M35 can evoke membrane hyperpolarization, an effect consistent with agonist activity at G-protein coupled receptors.
Binding studies have further elucidated the interaction of M35 with galanin receptors. It binds with high affinity to galanin receptors, with reported Ki values of 0.11 nM for the human galanin receptor type 1 (GalR1) and 2.0 nM for the human galanin receptor type 2 (GalR2). medchemexpress.comresearchgate.nettocris.commedchemexpress.com The displacement of radiolabeled galanin by M35 from Rin m 5F cell membranes has indicated the presence of two distinct binding sites with significantly different affinities (KD values of 0.3 ± 0.1 nM and 0.52 ± 0.03 µM). innopep.com
| Receptor Subtype | Ki (nM) |
|---|---|
| GalR1 | 0.11 |
| GalR2 | 2.0 |
Distinction from Other Chimeric Galanin Ligands
The pharmacological profile of M35 is best understood in comparison to other galanin ligands that exhibit greater selectivity for specific receptor subtypes.
Comparison with Galanin Receptor Subtype-Selective Agonists (e.g., M617 for GalR1)
M617 is a selective GalR1 agonist. tocris.com Structurally, it is similar to M35, further emphasizing the subtle molecular determinants of receptor selectivity and function. nih.gov The primary distinction lies in their functional effects at the receptor level. While M35 displays a mixed agonist/antagonist profile, M617 consistently acts as an agonist at GalR1. nih.govtocris.com
This selectivity translates to different physiological effects. For example, the activation of GalR1 by agonists like M617 has been associated with anti-apoptotic effects in neurons. nih.gov M35, with its broader and more complex receptor interaction profile, does not offer such a targeted mechanism of action. The receptor binding affinities highlight this difference in selectivity.
| Compound | GalR1 Ki (nM) | GalR2 Ki (nM) | Receptor Selectivity | Functional Activity |
|---|---|---|---|---|
| M35 | 0.11 | 2.0 | Non-selective | Mixed Agonist/Antagonist |
| M617 | 0.23 | 5.71 | GalR1 Selective (~25-fold) | Agonist |
Comparison with Galanin Receptor Subtype-Selective Antagonists (e.g., M871 for GalR2)
M871 is a selective antagonist for the GalR2 receptor. researchgate.netmedchemexpress.com In contrast to the non-selective nature of M35, M871 provides a tool for specifically investigating the roles of the GalR2 subtype. researchgate.netnih.govresearchgate.net M871 binds to GalR2 with over 30-fold higher affinity than to GalR1, allowing for the specific blockade of GalR2-mediated signaling. researchgate.net
This selectivity is crucial in dissecting the distinct physiological pathways modulated by different galanin receptor subtypes. For example, the use of M871 has been instrumental in studies on the role of GalR2 in pain and epilepsy. medchemexpress.comnih.govresearchgate.net M35, due to its interaction with multiple galanin receptor subtypes and its mixed efficacy, cannot provide such precise information about the function of a single receptor subtype. researchgate.net
| Compound | GalR1 Ki (nM) | GalR2 Ki (nM) | Receptor Selectivity | Functional Activity |
|---|---|---|---|---|
| M35 | 0.11 | 2.0 | Non-selective | Mixed Agonist/Antagonist |
| M871 | 420 | 13.1 | GalR2 Selective (~32-fold) | Antagonist |
Preclinical Investigations of Physiological and Behavioral Modulations
Modulation of Nociceptive Transmission and Pain Pathways
Galanin-(1-13)-bradykinin-(2-9)-amide has been instrumental in elucidating the modulatory effects of galanin on nociceptive transmission and pain pathways. Studies have primarily focused on its impact on spinal cord excitability and its interactions with galanin in models of nerve damage.
Research has extensively utilized the flexor reflex, a spinal nociceptive reflex, as a model to study the effects of this compound on spinal cord excitability.
Intrathecal administration of this compound has been shown to potentiate the facilitation of the flexor reflex that is induced by the conditioning stimulation of unmyelinated C-fibers in rats. nih.govpnas.orgnih.govpnas.org This potentiation suggests that endogenous galanin normally exerts a tonic, or continuous, inhibitory influence on the spinal cord circuits that mediate this reflex. nih.govpnas.org By blocking the action of endogenous galanin, this compound unmasks and enhances the underlying excitatory transmission. nih.govpnas.org In studies on rats with carrageenan-induced inflammation, this compound was observed to strongly enhance wind-up and reflex hyperexcitability, further supporting its role in counteracting an endogenous inhibitory galanin-mediated system. nih.gov
Table 1: Effect of this compound on Flexor Reflex Facilitation
| Experimental Condition | Effect of this compound | Implied Role of Endogenous Galanin |
|---|---|---|
| Conditioning C-fiber stimulation (intact nerves) | Potentiates reflex facilitation nih.govpnas.org | Tonic inhibition of spinal cord excitability nih.govpnas.org |
| Carrageenan-induced inflammation | Strongly enhances wind-up and reflex hyperexcitability nih.gov | Enhanced inhibitory control on C-afferent input nih.gov |
This compound dose-dependently antagonizes the inhibitory effect of exogenously administered intrathecal galanin on the flexor reflex. nih.govpnas.orgpnas.org This provides direct evidence of its function as a galanin receptor antagonist at the spinal level. In experimental settings, pre-treatment with this compound can reverse the inhibitory modulation of the flexor reflex caused by a subsequent galanin administration. nih.gov Interestingly, some research indicates that this compound may have a dual effect, acting as an antagonist at low concentrations and as a galanin receptor agonist at higher concentrations in certain cellular systems, such as Rin m 5F insulinoma cells. medchemexpress.com However, in models of the flexor reflex, its antagonist properties are predominant. nih.govnih.gov
The role of galanin and the effects of its blockade by this compound have been particularly studied following peripheral nerve injury, where galanin expression is known to be dramatically upregulated. nih.govnih.govbordeaux-neurocampus.fr
Following peripheral nerve section, or axotomy, the potentiating effect of this compound on the facilitation of the flexor reflex is significantly enhanced. nih.govpnas.orgpnas.org This observation is critical as it indicates that the tonic inhibitory role of endogenous galanin is substantially amplified after nerve injury. nih.govpnas.org The upregulation of galanin in dorsal root ganglion neurons post-injury is a protective mechanism, and blocking this with this compound reveals the extent of this endogenous control. nih.govnih.gov In non-allodynic rats following nerve injury, intrathecal administration of this compound was found to induce a long-lasting allodynic state, further demonstrating that high levels of endogenous galanin exert a tonic inhibition of pain processing in the spinal cord after such injuries. pnas.org
Table 2: Effects of this compound in Nerve Injury Models
| Model | Effect of this compound | Conclusion on Endogenous Galanin's Role |
|---|---|---|
| Axotomy of sciatic nerve | Strongly enhances potentiation of flexor reflex facilitation nih.govpnas.org | Remarkably enhanced tonic inhibitory function after nerve section nih.govpnas.org |
| Non-allodynic Bennett model (partial nerve injury) | Dose-dependently induces a long-lasting allodynic state pnas.org | High-level endogenous galanin exerts tonic inhibition of pain processing pnas.org |
The collective findings from studies using this compound underscore the significant role of endogenous galanin in controlling spinal cord excitability, especially in pathological states. nih.govpnas.org By antagonizing galanin receptors, this compound has been a key pharmacological tool in demonstrating that endogenous galanin acts as an inhibitory peptide in nociception. nih.govnih.gov The enhanced effects of this antagonist after nerve damage highlight a neuroprotective, inhibitory function of the upregulated galanin system in response to injury. nih.govnih.gov While it is primarily viewed as an antagonist in these spinal cord studies, some evidence suggests it may have intrinsic agonistic activity in the dorsal root ganglion in the absence of endogenous galanin, which could add another layer of complexity to its actions. nih.gov
Investigation in Models of Peripheral Nerve Injury
Influence on Cognitive Processes and Memory Function
The chimeric peptide this compound, also known as M35, has been shown to influence spatial learning and memory in preclinical models. nih.govunifr.ch In studies utilizing the Morris water maze, a task designed to assess spatial learning in rodents, intracerebroventricular administration of M35 resulted in a significant facilitation of acquisition. nih.gov This improvement in learning was characterized by a shorter escape latency, a reduction in the number of failures to locate the hidden platform, and a shorter path length taken to reach the platform. nih.gov Notably, these effects on learning performance were not associated with any increase in the animals' swim speed, suggesting a specific cognitive enhancement rather than a general increase in motor activity. nih.gov
Further investigations have demonstrated that M35 can counteract the learning impairments induced by galanin. When galanin is infused directly into the dentate gyrus of the hippocampus, it significantly retards spatial acquisition in the Morris swim maze. nih.gov However, pretreatment with M35, a non-selective galanin antagonist, effectively blocks this deficit. nih.gov This finding suggests that endogenous galanin may play a modulatory role in spatial learning processes within the hippocampus, and that this role can be antagonized by M35. nih.govnih.gov Additionally, there is evidence that M35 tends to enhance retention performance when tested seven days after the final training session. nih.gov Autoradiographic studies have shown that following its administration, M35 binds preferentially in periventricular regions, which include the hippocampus, a key brain structure for spatial memory. nih.gov
Table 1: Effects of this compound on Spatial Learning in the Morris Water Maze
| Performance Metric | Observed Effect of M35 Administration | Citation |
| Escape Latency | Shortened | nih.gov |
| Failures to Reach Platform | Reduced | nih.gov |
| Path Length to Platform | Shortened | nih.gov |
| Swim Speed | No significant change | nih.gov |
| Retention Performance (7 days) | Tendency for enhancement | nih.gov |
| Galanin-Induced Deficit | Blocked | nih.gov |
While the parent compound, galanin, is understood to play a role in both short-term working memory and long-term associative memory, the specific modulatory effects of this compound (M35) are primarily characterized through its enhancement of spatial performance in tasks like the water maze. unifr.ch The mechanism by which M35 achieves this enhancement has not yet been fully clarified. unifr.ch Research on other galanin antagonists, such as M40, has shown that they can block the impairing effects of galanin on working memory without affecting performance on their own. unifr.ch In contrast, M35 has been noted for its ability to actively enhance spatial performance. unifr.ch
The neuropeptide galanin is known to coexist with the neurotransmitter acetylcholine (B1216132) in cholinergic neurons of the basal forebrain and acts as a modulator of cholinergic activity. nih.gov The cognitive effects of galanin are often attributed to its inhibitory influence on acetylcholine transmission, particularly at the terminal level within the ventral hippocampus. unifr.ch Given that this compound (M35) functions as a galanin receptor antagonist, it is positioned to interact with this central cholinergic system by blocking the inhibitory actions of endogenous galanin. nih.govunifr.ch By antagonizing galanin receptors, M35 can interfere with the galanin-mediated suppression of acetylcholine release. nih.gov This action is significant as cholinergic cells in the septohippocampal projection, which are involved in spatial learning, are modulated by galanin. unifr.ch
Regulation of Neuroendocrine Functions
This compound (M35) has been shown to interact with the neuroendocrine system, specifically by modulating the activity of tuberoinfundibular dopamine (B1211576) (TIDA) neurons. nih.govkarger.com Under basal conditions, M35 by itself does not affect the synthesis of dopamine, as measured by the accumulation of its precursor, DOPA, in the median eminence. nih.govkarger.comresearchgate.net However, the inhibitory effect of galanin on TIDA neurons is dependent on the activity level of these neurons. nih.govkarger.com When TIDA neuronal activity is stimulated, for instance by the administration of a dopamine antagonist like haloperidol, galanin acts to decrease dopamine synthesis and metabolism. nih.gov In this activated state, M35 functions as an effective antagonist, blocking the inhibitory effects of both exogenously administered and endogenous galanin on DOPA accumulation in the median eminence. nih.govkarger.comresearchgate.net This indicates that TIDA neurons become responsive to the inhibitory influence of galanin only under activated conditions, and M35 can prevent this inhibition. nih.gov
Table 2: Interaction of this compound with Tuberoinfundibular Dopamine (TIDA) Neurons
| Condition | Effect of M35 on DOPA Accumulation in Median Eminence | Citation |
| Basal State | No effect | nih.govkarger.comresearchgate.net |
| Haloperidol-Treated (Activated TIDA Neurons) | Blocks the inhibitory effect of galanin | nih.govkarger.comresearchgate.net |
While central administration of galanin leads to a rapid increase in plasma prolactin concentrations, this effect does not appear to be mediated by changes in the tonic inhibition of prolactin release by TIDA neurons. nih.govkarger.com The galanin-induced stimulation of prolactin secretion occurs without concurrent changes in the ratio of DOPAC to dopamine in the median eminence under basal conditions. nih.gov The galanin receptor antagonist this compound (M35) blocks the inhibitory action of galanin on activated TIDA neurons. nih.govkarger.com However, the research indicates that the mechanism by which galanin activates prolactin secretion is independent of its influence on the tonic activity of these dopamine neurons. nih.govkarger.com
Contributions to Mood Regulation and Affective Disorders Research
The neuropeptide galanin and its receptors are extensively distributed in brain regions associated with the regulation of mood, implicating them as potential targets in the study of affective disorders. Galanin has been implicated in a variety of physiological processes, including anxiety, stress, and the modulation of depression-like behavior in rodent models. ki.se The chimeric peptide M35, known chemically as this compound, has been utilized as a tool in this research. ki.se
Studies suggest that different galanin receptor subtypes play distinct, sometimes opposing, roles in mood regulation. unifr.ch For instance, activation of GalR1 and/or GalR3 receptors has been linked to pro-depressive effects, whereas activation of the GalR2 receptor subtype is associated with antidepressant-like effects. unifr.ch As a galanin receptor antagonist, M35 has been employed to probe these systems. ki.seunifr.ch Research using rodent models has shown that the galaninergic system is involved in depression-like behaviors, and M35 has served as a key compound in elucidating the differential roles of galanin receptors in these processes. ki.se The activation of GAL2 receptors, in particular, has been linked to antidepressant-like effects in experimental settings, highlighting the therapeutic potential of targeting the galanin system for mood disorders. researchgate.net The use of antagonists like M35 is crucial for dissecting the specific contributions of endogenous galanin and its various receptors to the complex neurobiology of mood. ki.sescispace.com
Investigation of Feeding Behavior and Energy Balance
This compound (M35) acts as a high-affinity galanin receptor ligand. nih.gov Its function as an antagonist in various biological systems allows researchers to investigate the pathways through which endogenous galanin exerts its effects on appetite and metabolism. nih.govnih.gov Research indicates that galanin's influence on feeding is mediated through its interaction with galanin receptors, as well as cross-talk with other systems like the 5-HT1A and adrenergic α-2 receptors. nih.gov By blocking galanin receptors, compounds like M35 help to clarify the specific role of the galaninergic system in the hypothalamic control of energy balance and consummatory behavior. researchgate.net
Other Neurotransmitter System Interactions
Interaction with Opioid Systems in Antinociception
This compound (M35) has been instrumental in demonstrating the interaction between the galanin and opioid systems in the modulation of pain, a process known as antinociception. nih.gov Galanin itself is known to possess antinociceptive properties at the spinal level and can potentiate opioid-induced analgesia. nih.govnih.gov
Preclinical studies in rats have shown that the antinociceptive effect of morphine, a classic opioid, can be significantly antagonized by the administration of M35. nih.gov When M35 was co-injected intrathecally with morphine, it almost completely abolished morphine's pain-relieving effects in the tail-flick test. nih.gov This suggests that endogenous galanin plays a crucial role in mediating the analgesic actions of exogenously administered opioids at the spinal cord level. nih.gov The interaction is believed to be primarily mediated by mu-opioid receptors. nih.gov The use of M35 in these studies provides evidence for an interaction where galanin may facilitate the inhibitory effects of opioid peptides or enhance their affinity for their receptors. nih.gov
Table 1: Effect of M35 on Morphine-Induced Antinociception
| Experimental Model | Treatment | Observed Effect on Antinociception | Reference |
|---|---|---|---|
| Rat Tail-Flick Test | Intrathecal Morphine + M35 | Almost complete abolishment of morphine's effect | nih.gov |
Reciprocal Interaction with Alpha2-Adrenoceptors in Central Cardiovascular Control
Research has identified a significant interaction between galanin and alpha2 (α2)-adrenoceptors in the central nervous system's regulation of cardiovascular function. nih.gov Specifically, these interactions have been observed within the nucleus tractus solitarii (NTS), a key brainstem region for cardiovascular control. nih.gov
Studies involving intracisternal injections in animal models have shown that galanin can modulate the cardiovascular effects of α2-adrenoceptor agonists like clonidine (B47849). nih.gov While clonidine typically produces a hypotensive response, its co-injection with galanin resulted in rapid and sustained vasopressor (increased blood pressure) and tachycardic (increased heart rate) responses. nih.gov This suggests an antagonistic effect of galanin on the cardiovascular responses mediated by α2-receptors. nih.gov Furthermore, receptor autoradiography experiments revealed a reciprocal interaction: galanin was found to increase the dissociation constant (Kd) and maximum binding capacity (Bmax) of an α2-agonist, while the α2-agonist clonidine increased the binding of galanin in the NTS. nih.gov The galanin receptor antagonist M35 was shown to block the effect of galanin on α2-adrenoceptor binding, confirming the involvement of galanin receptors in this interaction. nih.gov
Table 2: Reciprocal Receptor Binding Modulation in the Nucleus Tractus Solitarii (NTS)
| Modulating Ligand | Target Receptor Binding | Effect | Reference |
|---|---|---|---|
| Galanin | [3H]p-Aminoclonidine (α2-agonist) | Significantly increased Kd and Bmax values | nih.gov |
| Clonidine (α2-agonist) | [125I]-Galanin | ~50% increase in B0 (total binding) | nih.gov |
Modulation of Substance P and Vasoactive Intestinal Peptide Systems
This compound (M35) is a chimeric peptide, meaning it is composed of fragments from two different parent molecules: the N-terminal fragment of galanin (1-13) and a fragment of bradykinin (B550075) (2-9). nih.govsigmaaldrich.com This structure is relevant to its interactions, though its primary characterization in many studies is as a galanin receptor antagonist. nih.govnih.gov Galanin is known to coexist with other neuropeptides, including Substance P (SP) and Vasoactive Intestinal Peptide (VIP), and it can modulate their release and activity. sigmaaldrich.com
In the context of pain and inflammation, galanin is often considered an inhibitory peptide that can counteract the effects of pro-inflammatory and nociceptive peptides like SP. researchgate.net For example, while SP can sensitize joint afferents to mechanical stimuli, galanin has been shown to reduce this mechanosensitivity. researchgate.net The use of M35 has been crucial in demonstrating the endogenous inhibitory role of galanin in spinal cord excitability. researchgate.net By antagonizing the galanin receptor, M35 was found to potentiate the facilitation of the flexor reflex, an effect that galanin itself inhibits. nih.govresearchgate.netmdpi.com This highlights galanin's modulatory role over systems involving peptides like SP. While direct studies focusing on M35's modulation of VIP are less detailed in the provided context, the known co-localization and functional interplay between galanin and VIP in the nervous system suggest a complex regulatory relationship that can be probed using tools like M35. sigmaaldrich.com
Table of Mentioned Compounds
Methodological Approaches in Studying Galanin 1 13 Bradykinin 2 9 Amide
In vivo Experimental Paradigms in Animal Models
Research in living organisms has been fundamental to understanding the functional consequences of Galanin-(1-13)-bradykinin-(2-9)-amide activity within the complex environment of the central nervous system.
Central Administration Techniques (Intracerebroventricular, Intrathecal)
Direct administration into the central nervous system is a primary method for studying the effects of peptides like this compound, bypassing the blood-brain barrier and allowing for targeted delivery.
Intrathecal (i.t.) Administration: This technique, involving injection into the subarachnoid space of the spinal cord, has been extensively used to probe the role of galanin systems in spinal cord excitability and pain processing. mdpi.comnih.gov Studies have demonstrated that intrathecal application of this compound can antagonize the effects of exogenously applied galanin. nih.govpnas.org Furthermore, it has been shown to potentiate the facilitation of the flexor reflex, particularly following peripheral nerve injury, suggesting that endogenous galanin plays an enhanced tonic inhibitory role under neuropathic conditions. mdpi.compnas.orgnih.gov This method has been applied in various rodent models, including those for neuropathic and inflammatory pain. nih.govnih.gov
Intracerebroventricular (i.c.v.) Administration: Injection into the cerebral ventricles allows the compound to reach various brain regions. This route has been crucial for investigating the peptide's influence on higher-order functions like learning and memory. nih.govunifr.ch Research has shown that i.c.v. administration of this compound can facilitate spatial learning in rats. nih.gov Autoradiographic studies following i.c.v. injection confirmed that the compound binds preferentially to periventricular areas, including the hippocampus, a key region for memory formation. nih.gov
Behavioral Assays for Nociception and Cognition (e.g., Flexor Reflex Test, Water Maze)
To translate the neurochemical actions of this compound into functional outcomes, specific behavioral tests are employed.
Flexor Reflex Test: This electrophysiological assay measures spinal nociceptive reflex excitability in anesthetized rats. It has been a cornerstone in defining the antagonist properties of this compound at the spinal level. In this paradigm, the compound was shown to dose-dependently block the inhibitory effects of galanin on the reflex. nih.govpnas.orgnih.gov Critically, when administered alone, it potentiated the reflex facilitation induced by the stimulation of unmyelinated C-fiber afferents, providing strong evidence for an inhibitory role of endogenous galanin in pain modulation. mdpi.comnih.govpnas.org
Water Maze Test: The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents. Studies utilizing this test have revealed that intracerebroventricular administration of this compound enhanced spatial performance. unifr.ch Specifically, treated animals exhibited a shorter escape latency and a reduction in the path length taken to find a hidden platform, indicating an improvement in learning acquisition. nih.gov These findings suggest that the endogenous galanin system, which is blocked by the compound, may act to modulate cognitive processes. nih.gov
| Behavioral Assay | Administration Route | Animal Model | Key Finding with this compound |
| Flexor Reflex Test | Intrathecal | Rat | Potentiated C-fiber-induced reflex facilitation, especially after nerve injury. mdpi.compnas.org |
| Water Maze Test | Intracerebroventricular | Rat | Facilitated acquisition of spatial learning (reduced escape latency and path length). nih.govunifr.ch |
| Mechanical Allodynia | Intrathecal | Rat (Neuropathic Pain Model) | Induced a mechanical allodynic state in non-allodynic rats post-nerve injury. nih.gov |
In vitro and Cell-Based Assays
Complementing in vivo studies, in vitro methodologies allow for a more controlled and mechanistic investigation of the peptide's interaction with its molecular targets.
Radioligand Binding Assays on Membrane Preparations
These assays are fundamental for determining the affinity of a ligand for its receptor. The technique involves using a radiolabeled version of a known ligand to quantify the displacement by the compound of interest.
This compound has been characterized as a high-affinity galanin receptor ligand through these methods. pnas.orgnih.gov In binding competition studies using membranes prepared from the rat dorsal spinal cord, it effectively displaced ¹²⁵I-labeled galanin with an IC₅₀ value of 0.3 nM. nih.govnih.gov Similar assays performed on membranes from the rat pancreatic beta-cell line Rin m 5F, using ¹²⁵I-labeled M35, identified a high-affinity binding site with a dissociation constant (K_D) of 0.9 nM. nih.gov Interestingly, displacement studies in the same cell line showed that the compound recognized two distinct binding sites. nih.gov The binding was also found to be sensitive to GTP, indicating an interaction with G-protein coupled receptors. nih.gov
| Preparation | Radioligand | Measured Parameter | Value |
| Rat Dorsal Spinal Cord Membranes | ¹²⁵I-Galanin | IC₅₀ | 0.3 nM nih.gov |
| Rin m 5F Cell Membranes | ¹²⁵I-M35 | K_D | 0.9 ± 0.1 nM nih.gov |
| Rin m 5F Cell Membranes | ¹²⁵I-M35 | B_max | 72 ± 3 fmol/mg protein nih.gov |
| Rin m 5F Cell Membranes | ¹²⁵I-Galanin | K_D (High Affinity Site) | 0.3 ± 0.1 nM nih.gov |
| Rin m 5F Cell Membranes | ¹²⁵I-Galanin | K_D (Low Affinity Site) | 0.52 ± 0.03 µM nih.gov |
Cell Culture Models Expressing Recombinant Galanin Receptors
The existence of multiple galanin receptor subtypes (GalR1, GalR2, GalR3) necessitates the use of cell lines engineered to express a single, specific receptor subtype. These models, such as Chinese Hamster Ovary (CHO) or COS-7 cells, are transfected with the gene for a particular receptor, allowing for precise characterization of ligand-receptor interactions. While much of the subtype-specific research has focused on developing newer ligands, this compound is often used as a reference antagonist in these systems. researchgate.netnih.gov For example, its ability to block galanin-induced effects in cultured dorsal root ganglion neurons helped demonstrate that these effects, such as neurite outgrowth, were mediated via galanin receptors. nih.gov
Analysis of Intracellular Signaling Pathways (e.g., cAMP Formation, Inositol (B14025) Phosphate (B84403) Accumulation)
Understanding how receptor binding translates into a cellular response involves studying the downstream intracellular signaling cascades. Galanin receptors are coupled to various G-proteins that modulate second messenger systems.
cAMP Formation: Galanin receptors, particularly GalR1, are often coupled to G_i proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Studies in Rin m 5F insulinoma cells, which endogenously express galanin receptors, revealed a dual effect of this compound. At low concentrations, it antagonized the ability of galanin to inhibit forskolin-stimulated cAMP production. nih.gov However, at higher concentrations (above 10 nM), it acted as an agonist, mimicking galanin's inhibitory effect on cAMP formation. nih.gov This demonstrates mixed agonist/antagonist properties at the cellular level, acting solely through the galanin receptor. nih.gov
Inositol Phosphate Accumulation: The GalR2 subtype is known to couple to G_q/11 proteins, which activate phospholipase C. researchgate.net This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG). Assays measuring the accumulation of inositol phosphates are therefore a key method for studying GalR2 activation. While direct data on the effect of this compound on this specific pathway is limited, it is a standard technique used to characterize the antagonism and agonism of ligands at the GalR2 receptor. researchgate.net
Challenges and Future Research Directions
Limitations of Non-Selective Antagonism in Galanin Receptor Research
A primary challenge in utilizing Galanin-(1-13)-bradykinin-(2-9)-amide (M35) stems from its character as a non-selective antagonist. researchgate.net Galanin mediates its physiological effects through three distinct G-protein coupled receptor subtypes: GalR1, GalR2, and GalR3. sb-peptide.compatsnap.com These receptors are distributed differently throughout the central and peripheral nervous systems and are coupled to various intracellular signaling pathways. patsnap.comnih.gov M35 binds with high affinity to galanin receptors but does not effectively distinguish between these subtypes. pnas.orgresearchgate.net This lack of selectivity makes it difficult to attribute an observed physiological or pharmacological effect to the blockade of a specific receptor subtype. For instance, while M35 can block galanin's effects in studies on pain or mood, it is challenging to determine whether this is due to antagonism at GalR1, GalR2, or GalR3, as all could be involved. pnas.orgmdpi.comnih.gov
This limitation is further compounded by the complex and sometimes opposing roles of the different galanin receptors. Evidence suggests that antidepressant effects may be achieved by antagonizing GalR1 and/or GalR3 receptors, while agonism at GalR2 receptors could be beneficial. researchgate.netnih.gov The use of a non-selective antagonist like M35 can, therefore, produce a complex net effect that is difficult to interpret and may mask the true contribution of each receptor subtype. nih.gov
Furthermore, research has revealed that M35 can exhibit mixed agonist/antagonist properties. In studies using Rin m 5F insulinoma cells, M35 was found to act as a galanin antagonist at low concentrations, but as a galanin receptor agonist at concentrations above 10 nM. nih.gov This dual action is not due to interactions with other receptor systems, but arises from the chimeric nature of the peptide acting solely at galanin receptors. nih.gov This concentration-dependent switch from antagonist to agonist complicates the interpretation of experimental outcomes and underscores the limitations of relying on such non-selective compounds to delineate specific receptor functions.
Implications for the Development of Novel Receptor Subtype-Selective Ligands
The difficulties associated with non-selective antagonists like this compound (M35) have highlighted the critical need for the development of novel ligands with high selectivity for each of the three galanin receptor subtypes. diva-portal.org The creation of such tools is essential to accurately dissect the specific physiological and pathological roles of GalR1, GalR2, and GalR3. nih.gov Understanding the precise function of each subtype is a prerequisite for designing targeted therapeutics for conditions such as depression, anxiety, epilepsy, pain, and metabolic disorders. researchgate.netpatsnap.com
The pursuit of selectivity has led to significant progress in the field. For example, the development of the peptide M871, which selectively antagonizes GalR2, has provided new opportunities to study the specific functions of this receptor. researchgate.netmdpi.com M871 binds to GalR2 with over 30-fold higher affinity than to GalR1 and acts as an antagonist, blocking galanin-induced signaling through this subtype. researchgate.net Similarly, other ligands have been developed with preferential activity at GalR1 or that act as GalR2 agonists, such as M617 and galanin (2-11), respectively. researchgate.netki.se These more selective compounds allow researchers to move beyond the generalized effects observed with M35 and begin to map the specific contributions of each receptor to galanin's diverse biological actions. This focused approach is crucial for validating specific galanin receptor subtypes as viable drug targets. nih.gov
Elucidating Currently Unclarified Mechanisms of Action
While this compound (M35) is known to act as a competitive galanin receptor antagonist, several aspects of its mechanism of action remain to be fully elucidated. patsnap.com Its mixed agonist/antagonist profile, as observed in Rin m 5F cells, is a key area requiring further investigation. nih.gov The molecular determinants that cause this switch in activity at different concentrations are not well understood. It is unclear if this phenomenon is cell-type specific or a more general characteristic of its interaction with galanin receptors under certain conditions.
The downstream signaling pathways affected by M35 are also an area of active research. Galanin receptors are known to couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.govnih.gov However, the GalR2 subtype can also couple to Gq proteins, activating the phospholipase C pathway and leading to the production of inositol (B14025) phosphates. sb-peptide.comnih.gov The precise manner in which a non-selective antagonist like M35 modulates these distinct signaling cascades simultaneously is complex.
Furthermore, the potential for galanin receptors to form heteromers, for instance between GalR1 and GalR2, introduces another layer of complexity. These heteromers may possess unique pharmacological properties, differing from their constituent monomeric receptors. How M35 interacts with such receptor complexes and how this interaction influences downstream signaling and physiological outcomes is largely unknown. Future research is needed to explore these unclarified mechanisms, which will provide a more complete understanding of the pharmacology of this widely used research tool.
Q & A
Basic Question: What is the molecular structure and receptor targets of Galanin-(1-13)-bradykinin-(2-9)-amide?
Answer:
this compound (also termed M35) is a chimeric peptide combining residues 1–13 of galanin and residues 2–9 of bradykinin. Its molecular formula is C₁₀₇H₁₅₃N₂₇O₂₆ , with a molecular weight of 2233.6 g/mol and 18 stereocenters . The peptide acts as a high-affinity antagonist for galanin receptors (GalR), particularly GalR1 (Ki = 0.11 nM) and GalR2 (Ki = 2.0 nM) . Its structure enables competitive inhibition of galanin-mediated signaling, making it a key tool for studying neuropeptide pathways in anxiety, feeding behavior, and pancreatic inflammation .
Basic Question: How is this compound synthesized and characterized for research use?
Answer:
The peptide is synthesized via solid-phase peptide synthesis (SPPS), with post-synthetic modifications to ensure proper folding and amidation. Key steps include:
- Purification : Reverse-phase HPLC (≥95% purity) .
- Characterization : Mass spectrometry (MS) for molecular weight verification (e.g., exact mass = 2232.15 g/mol) and nuclear magnetic resonance (NMR) for structural confirmation .
- Storage : Lyophilized powder stored at -20°C ; reconstituted in sterile buffers (e.g., PBS or DMSO) to prevent degradation .
Advanced Question: What experimental approaches are used to determine the binding affinity and selectivity of this compound for galanin receptor subtypes?
Answer:
Binding studies utilize:
- Radioligand Displacement Assays : [¹²⁵I]-labeled M35 competes with unlabeled peptide for receptor binding in cell lines (e.g., rat pancreatic β-cell line Rin m5F). Equilibrium dissociation constants (Kd) are calculated using Scatchard analysis .
- Subtype Selectivity Profiling : Comparative Ki values for GalR1 (0.11 nM) vs. GalR2 (2.0 nM) are determined using transfected HEK-293 cells expressing human receptor isoforms .
- Functional Antagonism : Inhibition of galanin-induced cAMP accumulation or calcium flux in neuronal/pancreatic cell models .
Advanced Question: How can researchers address discrepancies in reported pharmacological effects of this compound across different experimental models?
Answer:
Discrepancies (e.g., variability in anxiolytic effects or insulin sensitivity modulation) may arise from:
- Dosage Differences : Optimal doses range from 0.1–10 nM in vitro and 1–10 mg/kg in vivo . Subthreshold doses may fail to inhibit receptor subtypes effectively.
- Model-Specific Factors :
- Receptor Cross-Talk : Co-expression of GalR1/GalR2 in tissues may mask subtype-specific effects. Use selective antagonists (e.g., M871 for GalR2) as controls .
Advanced Question: What methodologies are recommended for quantifying this compound and its metabolites in biological samples?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Validated for kinin peptides (e.g., bradykinin fragments) with sensitivity down to pg/mL levels. Calibration curves span 1–1000 pg/mL for plasma/serum analysis .
- Sandwich ELISA : Commercial kits (e.g., ab270888) detect galanin-related peptides with cross-reactivity checks against structurally similar neuropeptides (e.g., neuropeptide Y) .
- Metabolic Stability Assays : Incubate M35 in plasma to measure degradation half-life (e.g., via ACE-dependent cleavage) .
Advanced Question: How should researchers design studies to evaluate the neuroprotective effects of this compound in monoaminergic dysfunction?
Answer:
- Animal Models : Use GalR1/GalR2 knockout mice or chronic stress paradigms (e.g., social defeat) to assess M35’s impact on serotonin/dopamine release in the hippocampus .
- Behavioral Endpoints : Combine forced swim tests (immobility time) with microdialysis to correlate neurochemical changes (e.g., extracellular monoamine levels) .
- Molecular Pathways : Quantify downstream targets (e.g., CREB phosphorylation) via Western blot or RNA-seq to link receptor antagonism to neuroplasticity .
Advanced Question: What are the critical considerations for ensuring reproducibility in studies involving this compound?
Answer:
- Batch Consistency : Validate peptide purity (HPLC ≥95%) and bioactivity (IC50 in receptor binding assays) for each synthesis batch .
- Storage Stability : Monitor degradation via MS over time; avoid freeze-thaw cycles by aliquoting reconstituted solutions .
- Negative Controls : Include scrambled peptide analogs or GalR1/GalR2 agonists (e.g., galanin-(1-29)) to confirm antagonist specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
